![molecular formula C22H41N5O2 B14271179 N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide CAS No. 139610-48-3](/img/structure/B14271179.png)
N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide: , also known by its chemical formula C₂₂H₄₁N₅O₂ , is a synthetic compound with interesting properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
準備方法
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production methods involve large-scale synthesis using optimized conditions.
- Precursor chemicals are sourced, and the reactions are scaled up for efficiency.
化学反応の分析
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Substitution reactions can occur at the butylphenoxy group or the acetamide moiety.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), acid chlorides (for substitution), and base (for deprotonation).
Major Products: Oxidized derivatives, substituted analogs, and acetylated forms.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry studies due to its macrocyclic structure.
Biology: Investigated for potential biological activities, such as enzyme inhibition or metal binding.
Medicine: Research into its pharmacological properties, including potential drug candidates.
Industry: Applications in catalysis, materials science, and supramolecular chemistry.
作用機序
Molecular Targets: Interaction with metal ions (e.g., copper, zinc) due to its tetraazamacrocyclic structure.
Pathways: Modulation of metal-dependent enzymes or receptors.
類似化合物との比較
Unique Features: The combination of the butylphenoxy group and the tetraazamacrocyclic backbone sets it apart.
Similar Compounds: Other tetraazamacrocycles, such as cyclam and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).
Remember that this compound’s properties and applications continue to be explored, making it an exciting area of research
特性
CAS番号 |
139610-48-3 |
|---|---|
分子式 |
C22H41N5O2 |
分子量 |
407.6 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-(4-butylphenoxy)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]acetamide |
InChI |
InChI=1S/C22H41N5O2/c1-3-4-5-21-6-8-22(9-7-21)29-19-18-26-15-14-24-11-10-23-12-13-25-16-17-27-20(2)28/h6-9,23-26H,3-5,10-19H2,1-2H3,(H,27,28) |
InChIキー |
GKXPLBHQIZZBHD-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)OCCNCCNCCNCCNCCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14271097.png)
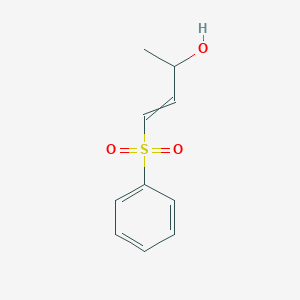
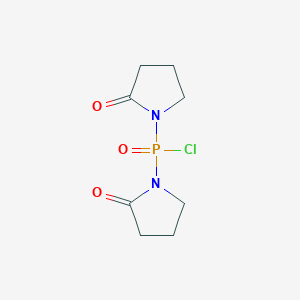
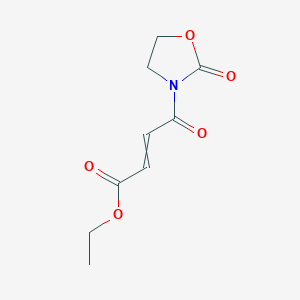
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(triethenylsilane)](/img/structure/B14271111.png)
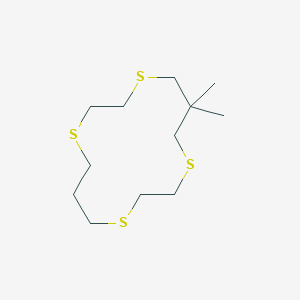
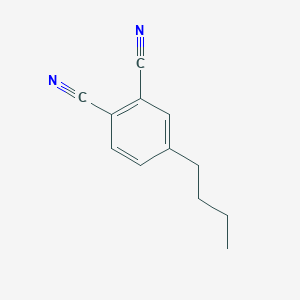
![Phenol, 2-[(1H-indazol-5-ylimino)methyl]-](/img/structure/B14271121.png)
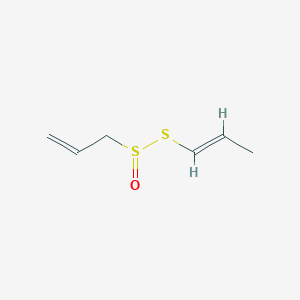
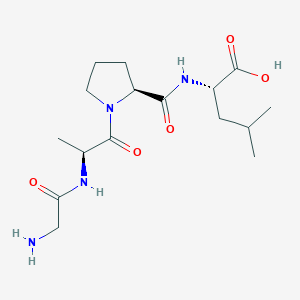
![1-[2-(2,6-Dimethylphenyl)ethyl]-2,7-dimethylnaphthalene](/img/structure/B14271151.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-N-hydroxyethan-1-amine](/img/structure/B14271154.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclopentane](/img/structure/B14271156.png)
![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
